molecular formula C16H17N3O3 B4234631 N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

Cat. No. B4234631
M. Wt: 299.32 g/mol
InChI Key: DQYAEPLPUMIZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide has been studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to selectively block the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of glutamate neurotransmission. By blocking mGluR5, N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide has the potential to modulate the excitatory neurotransmission and improve the symptoms associated with these disorders.

Mechanism of Action

N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide selectively blocks the activity of mGluR5 by binding to the allosteric site of the receptor. This results in a decrease in the intracellular calcium concentration and a reduction in the release of glutamate from presynaptic terminals. By reducing the excitatory neurotransmission, N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide has been shown to improve cognitive function and reduce the symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and reduce the symptoms associated with neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been shown to reduce inflammation and oxidative stress in the brain, which are thought to contribute to the development of these disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide is that it is a selective antagonist of mGluR5, which allows for the specific modulation of glutamate neurotransmission. This makes it a useful tool for studying the role of mGluR5 in various neurological disorders. However, one limitation of N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide. One area of research is the development of more potent and selective mGluR5 antagonists. Another area of research is the investigation of the potential therapeutic applications of N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide in other neurological disorders, such as Huntington's disease and traumatic brain injury. Additionally, the development of more effective methods for the delivery of N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide in vivo could improve its potential as a therapeutic agent.

properties

IUPAC Name

N-[2-[(2-methoxybenzoyl)amino]ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-22-14-8-3-2-6-12(14)15(20)18-10-11-19-16(21)13-7-4-5-9-17-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYAEPLPUMIZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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